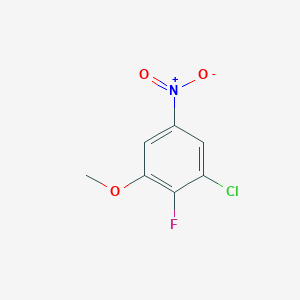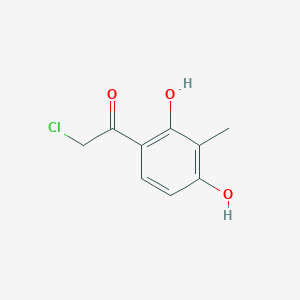![molecular formula C5H10N2S2 B3032604 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane CAS No. 281-20-9](/img/structure/B3032604.png)
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Vue d'ensemble
Description
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane is a heterocyclic compound with the molecular formula C5H10N2S2. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its unique structural features and diverse applications in various fields of science and industry .
Mécanisme D'action
Target of Action
The primary target of 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of the AMPA receptors by binding to a site different from the active site, thereby increasing the receptor’s response to glutamate . It has been shown that these compounds bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Biochemical Pathways
The activation of AMPA receptors by this compound leads to an increase in the currents of AMPA receptors . This modulation of the glutamatergic system can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .
Result of Action
The activation of AMPA receptors by this compound can lead to various molecular and cellular effects. It has been shown to have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .
Analyse Biochimique
Biochemical Properties
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane has been found to interact with AMPA receptors . These receptors are ionotropic and are involved in glutamate-mediated excitatory signaling . The compound binds to AMPA receptors at a fundamentally different location than other known PAM AMPA groups .
Cellular Effects
It has been suggested that it facilitates AMPA-mediated glutamatergic neurotransmission to the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with AMPA receptors . It binds to these receptors at a unique location, which could potentially influence the receptor’s function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane typically involves the reaction of piperidones with formalin and primary amines under Mannich condensation conditions . This method allows for the formation of the bicyclic structure with the incorporation of sulfur atoms at the 3 and 7 positions.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk quantities, catering to various industrial needs .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
3,7-diazabicyclo[3.3.1]nonane:
The presence of sulfur atoms in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2/c1-6-2-8-4-7(1)5-9-3-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNIIYEKXIRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CSCN1CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365404 | |
| Record name | 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281-20-9 | |
| Record name | 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)
![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)
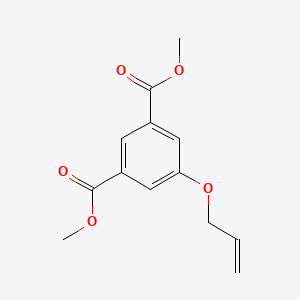
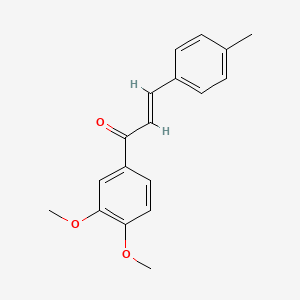
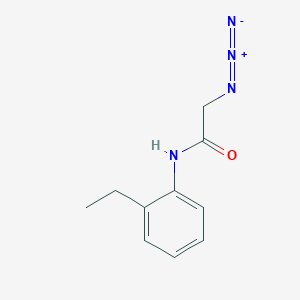
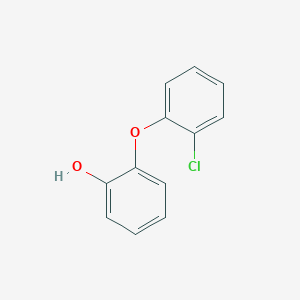

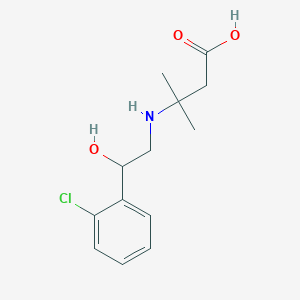
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)
